molecular formula C16H16N4O3S B2872022 methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate CAS No. 1207047-76-4

methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

Cat. No.: B2872022
CAS No.: 1207047-76-4
M. Wt: 344.39
InChI Key: FJBLLJXJVGBHCY-UHFFFAOYSA-N
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Description

Methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Versatile Synthons for Heterocyclic Systems : Compounds such as methyl (E)‐2‐(acetylamino)‐3-cyanoprop-2-enoate and its benzoyl analog are prepared for the synthesis of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, indicating the potential of related compounds for creating diverse heterocycles (Pizzioli et al., 1998).

  • Preparation of Fused Pyrimidinones : Using reagents like methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for the preparation of substituted fused pyrimidinones showcases the methodologies for generating complex heterocyclic structures, which could be relevant for the synthesis and applications of the given compound (Toplak et al., 1999).

Potential Applications

  • Antimicrobial and Anticancer Activities : The synthesis of novel thiopyrimidine and thiazolopyrimidine derivatives from related starting materials and their testing as antimicrobial agents highlight the potential biomedical applications of structurally similar compounds (Hawas et al., 2012). Additionally, the evaluation of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles for their anticancer activities further indicates the research interest in heterocyclic compounds for therapeutic uses (El-Sawy et al., 2013).

  • Heterocyclic Compounds in Drug Synthesis : The involvement of heterocyclic compounds in drug synthesis, such as angiotensin II receptor antagonists, showcases the importance of these structures in medicinal chemistry, which could extend to the applications of the compound (Destro & Soave, 1995).

Properties

IUPAC Name

methyl 2-[(1-benzyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10(15(22)23-2)24-16-18-13-12(14(21)19-16)8-17-20(13)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBLLJXJVGBHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C=NN2CC3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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